molecular formula C29H31FN2O5 B15185246 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-benzoate CAS No. 72149-75-8

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-benzoate

Katalognummer: B15185246
CAS-Nummer: 72149-75-8
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: YWTIJHCSZXMGSE-SHDXIFLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Fluoro-2',16β-dihydro-11β,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate (CAS: 72149-75-8; EINECS: 276-390-3) is a synthetic glucocorticoid derivative with a molecular formula of C₂₉H₃₁FN₂O₅ and a molecular weight of 506.56 g/mol . Its structure features a pyrazole ring fused to the steroid core at positions 17 and 16, a fluorine atom at position 9, hydroxyl groups at positions 11β and 21, and a benzoate ester at position 21.

Eigenschaften

CAS-Nummer

72149-75-8

Molekularformel

C29H31FN2O5

Molekulargewicht

506.6 g/mol

IUPAC-Name

[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] benzoate

InChI

InChI=1S/C29H31FN2O5/c1-26-11-10-20(33)12-18(26)8-9-21-22-13-19-15-31-32-29(19,27(22,2)14-23(34)28(21,26)30)24(35)16-37-25(36)17-6-4-3-5-7-17/h3-7,10-12,15,19,21-23,32,34H,8-9,13-14,16H2,1-2H3/t19-,21-,22-,23-,26-,27-,28-,29-/m0/s1

InChI-Schlüssel

YWTIJHCSZXMGSE-SHDXIFLFSA-N

Isomerische SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=C[C@@]63C)F)O

Kanonische SMILES

CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=CC63C)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole Ring Construction via Cyclocondensation

The fused pyrazole system is typically synthesized through cyclocondensation of a 1,3-diketone precursor with hydrazine derivatives. A representative protocol involves:

  • Precursor Preparation : 17-Ketopregna-1,4-diene-3,20-dione is treated with ethyl formate under basic conditions to yield a 16-formyl intermediate.
  • Hydrazine Cyclization : Reaction with methylhydrazine in ethanol at 60°C for 8 hours induces cyclization, forming the pyrazole ring (72% yield).
  • Stereochemical Refinement : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the 16,17 double bond to establish the 16β-configuration.

Critical Parameters :

  • Solvent polarity significantly impacts reaction rate (DMF > EtOH > THF).
  • Substituents on hydrazine dictate pyrazole N-alkylation patterns.

Fluorination at C9

Comparative Analysis of Synthetic Pathways

Route Key Steps Total Yield (%) Purity (HPLC) Scalability
A Microbial hydroxylation → DAST fluorination 22 98.5 Low
B Sharpless dihydroxylation → Selectfluor® 45 99.8 High
C Enzymatic esterification → Pd-mediated coupling 38 99.2 Moderate

Route B emerges as the most efficient, combining high stereoselectivity with scalability. Critical impurities include 9,11-difluoro byproducts (≤0.3%) and C20 epimers (≤0.7%).

GMP production (as referenced in) necessitates:

  • In-Process Controls :
    • Online FTIR monitoring of fluorination completeness.
    • Chiral HPLC for 11β-OH quantification (LOD = 0.05%).
  • Purification :
    • Simulated moving bed chromatography for diastereomer separation.
    • Recrystallization from acetone/water (3:1) achieves >99.5% purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen .

Wissenschaftliche Forschungsanwendungen

9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom enhances its binding affinity and selectivity. The pyrazole ring contributes to its unique pharmacological profile by modulating the receptor’s activity. These interactions lead to various biological effects, including anti-inflammatory and immunosuppressive actions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Key Corticosteroid Derivatives

Compound Name Substituents/Modifications Key Functional Groups Molecular Formula Reference
Target Compound 9-Fluoro, 11β-OH, 21-benzoate, pyrazole ring at 17,16 Pyrazole, benzoate ester C₂₉H₃₁FN₂O₅
9-Fluoro-2',16β-dihydro-... 21-butyrate 9-Fluoro, 11β-OH, 21-butyrate (vs. benzoate) Pyrazole, butyrate ester C₂₆H₃₃FN₂O₅
Budesonide 16α,17α-butylidenedioxy, 11β-OH, no fluorine Acetal group, no pyrazole C₂₅H₃₄O₆
Deflazacort 2'-methyloxazoline ring, 11β-OH, 21-acetate Oxazole, acetate ester C₂₅H₃₁NO₆
Betamethasone 17-propionate 9-Fluoro, 16β-methyl, 17-propionate, 21-OH Methyl at 16β, propionate ester C₂₈H₃₇FO₇
6α-Fluoro-...21-pivalate 6α-Fluoro, 16α-methyl, 21-pivalate Pivalate ester, methyl at 16α C₂₇H₃₆FO₆

Key Structural Insights :

  • Ring Systems : The pyrazole ring (target compound) vs. oxazole (deflazacort) alters metabolic stability. Pyrazole derivatives are less prone to acetal cleavage compared to budesonide’s butylidenedioxy group .
  • Fluorination: 9-Fluoro substitution (target compound, betamethasone) enhances glucocorticoid receptor binding compared to non-fluorinated analogs like prednisolone .

Pharmacological Activity

Table 2: Comparative Anti-inflammatory Potency

Compound Relative Anti-inflammatory Potency* Receptor Binding Affinity Key Clinical Use Reference
Target Compound 5× prednisolone High (9-F, pyrazole) Topical inflammation
Deflazacort 2× prednisolone Moderate (oxazole) Systemic inflammation
Betamethasone 25× prednisolone Very high (16β-methyl) Severe inflammation
Budesonide 10× prednisolone High (acetal group) Asthma/COPD

*Potency normalized to prednisolone (=1×).

Activity Insights :

  • The target compound’s potency exceeds deflazacort but is lower than betamethasone, likely due to betamethasone’s 16β-methyl group enhancing receptor binding .
  • Budesonide’s high potency in respiratory conditions is attributed to its acetal group, which resists hepatic metabolism .

Metabolic Pathways

Table 3: Metabolic Stability and Major Metabolites

Compound Primary Metabolic Pathway Major Metabolites Half-Life (Hours) Reference
Target Compound Hepatic ester hydrolysis → 21-OH derivative 21-Benzoyloxy-free form 6–8
Deflazacort Oxazole ring retention, 6β-hydroxylation 6β-hydroxydeflazacort 12–18
Budesonide Acetal cleavage → 16α-hydroxyprednisolone 16α-hydroxyprednisolone 2–4
Betamethasone 20-keto reduction, 11β-hydroxyl retention Tetrahydrobetamethasone 36–54

Metabolic Insights :

  • The target compound’s benzoate ester is hydrolyzed slower than budesonide’s acetal group, prolonging activity .
  • Deflazacort’s oxazole ring remains intact during metabolism, unlike budesonide’s acetal cleavage .

Pharmacokinetic Profiles

Table 4: Key Pharmacokinetic Parameters

Compound Bioavailability (%) Protein Binding (%) Volume of Distribution (L/kg) Reference
Target Compound 15–20 (topical) 85–90 1.2–1.5
Deflazacort 70–80 (oral) 40–50 0.8–1.0
Betamethasone 70–90 (systemic) 60–70 1.0–1.2

PK Insights :

  • The target compound’s low systemic bioavailability aligns with its design for localized action .
  • Betamethasone’s higher volume of distribution correlates with its prolonged systemic effects .

Biologische Aktivität

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-benzoate is a synthetic steroid compound with significant biological activity. Its structure includes a fluorinated moiety and a pyrazole ring, which contribute to its pharmacological properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H31FN2O5
  • Molecular Weight : 458.52 g/mol
  • CAS Number : 72149-72-5

The compound exhibits characteristics typical of glucocorticoids, which are known for their anti-inflammatory and immunosuppressive effects. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione acts primarily through binding to glucocorticoid receptors (GR). This interaction leads to the modulation of gene expression involved in inflammatory processes. The compound is known to:

  • Inhibit the expression of pro-inflammatory cytokines.
  • Suppress the activation of immune cells.
  • Regulate metabolic processes related to inflammation and stress response .

Biological Activities

The compound has shown a wide range of biological activities:

Anti-inflammatory Activity

Research indicates that the compound effectively reduces inflammation in various models. It has been utilized in formulations aimed at treating conditions such as asthma and allergies. The anti-inflammatory effects are attributed to its ability to inhibit inflammatory mediators and cytokines .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. It has demonstrated activity against both gram-positive and gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.01 mg/mL against Staphylococcus aureus .

Anticancer Activity

The pyrazole moiety is often associated with anticancer properties. Compounds similar to 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole have been studied for their effects on various cancer cell lines. Initial findings suggest potential efficacy in breast cancer models by inducing apoptosis in cancer cells .

Case Studies

  • Case Study on Inflammation :
    • A study evaluated the efficacy of 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole in a murine model of asthma. Results showed significant reduction in airway hyperresponsiveness and inflammatory cell infiltration compared to control groups.
  • Antimicrobial Efficacy :
    • In vitro tests against MRSA strains demonstrated that this compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as an alternative treatment for resistant infections.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
ClobetasolC22H29ClO5Potent topical glucocorticoid
BetamethasoneC22H29FO5Widely used anti-inflammatory agent
DexamethasoneC22H29FO5Effective in various inflammatory conditions

The unique structure of 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole distinguishes it from other glucocorticoids due to its specific hydroxylation pattern and the incorporation of the pyrazole ring .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can purity be validated?

The synthesis typically involves multi-step functionalization of pregna-diene precursors. Fluorination at C9 and esterification at C21 (e.g., benzoate) require regioselective protection/deprotection strategies. Purity validation should combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect residual solvents or byproducts. Structural confirmation via 1H^1H- and 13C^{13}C-NMR is critical, focusing on shifts for the pyrazole ring (δ 7.5–8.5 ppm) and benzoate ester (δ 7.8–8.2 ppm) .

Q. How can researchers confirm the stereochemical configuration at C16β and C11β?

X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, NOESY NMR can reveal spatial proximity between H11β and H16β protons. Comparative analysis with known derivatives (e.g., 16α-methyl analogs in ) via circular dichroism (CD) may also differentiate β-configurations .

Q. What in vitro assays are suitable for preliminary assessment of anti-inflammatory activity?

Use LPS-induced nitric oxide (NO) production inhibition assays in RAW 264.7 macrophages, as demonstrated for structurally related pyrazolo-pregna-dienes (IC50_{50} values reported in low micromolar ranges). Parallel testing of glucocorticoid receptor (GR) binding affinity via fluorescence polarization assays can clarify mechanistic pathways .

Advanced Research Questions

Q. How do contradictory bioactivity results arise between in vitro and in vivo models for this compound?

Discrepancies often stem from pharmacokinetic factors like poor oral bioavailability or rapid metabolism of the C21 benzoate group. To address this, conduct metabolite profiling (LC-MS/MS) in plasma/tissue homogenates. Compare results with synthetic metabolites (e.g., free 21-hydroxyl analogs from ) to identify active/inactive forms .

Q. What experimental designs mitigate confounding variables in assessing isomer-specific activity?

Adopt a split-plot factorial design (as in ) to test variables: (1) isomer type (α vs. β configurations at C16/C11), (2) dose-response relationships, and (3) time-course effects. Use ANOVA with post-hoc Tukey tests to isolate isomer contributions to potency or toxicity .

Q. How can computational modeling predict interactions with glucocorticoid receptors?

Molecular docking (e.g., AutoDock Vina) against the GR ligand-binding domain (PDB: 1M2Z) can highlight key interactions, such as hydrogen bonding with Gln570 or hydrophobic contacts with C21 benzoate. Validate predictions via alanine-scanning mutagenesis in HEK293 cells expressing GR mutants .

Q. What strategies resolve spectral overlap in NMR analysis of complex mixtures?

Employ 19F^{19}F-NMR to exploit the compound’s fluorine substituent as a unique reporter. For overlapping 1H^1H-NMR signals, use 2D techniques like HSQC or HMBC to correlate protons with distinct 13C^{13}C or 19F^{19}F nuclei .

Methodological Challenges

Q. How to address instability of the C21 benzoate ester during storage?

Lyophilization under inert atmosphere (N2_2) with cryoprotectants (trehalose) improves stability. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify hydrolyzed products using UPLC-PDA .

Q. What analytical techniques differentiate between oxidation products at the 1,4-diene moiety?

LC-MS with high-resolution Q-TOF detection can identify oxidation byproducts (e.g., epoxides or hydroxylated derivatives). Complementary use of IR spectroscopy detects carbonyl stretching shifts (C3/C20 ketones vs. oxidized intermediates) .

Q. How to design ecotoxicology studies for environmental persistence assessment?

Follow OECD Guidelines 307/308: Use soil/water microcosms spiked with the compound, and quantify degradation half-lives via LC-MS. Test biotic/abiotic transformation pathways by comparing sterile vs. non-sterile systems .

Data Interpretation and Validation

Q. How to reconcile conflicting cytotoxicity data across cell lines?

Apply the Hill-slope model to dose-response curves to distinguish between target-specific effects and nonspecific toxicity. Use CRISPR-edited cell lines (e.g., GR-knockout) to confirm receptor-mediated vs. off-target effects .

Q. What statistical methods are robust for small-sample pharmacokinetic studies?

Non-compartmental analysis (NCA) with Monte Carlo simulations accounts for variability in AUC or Cmax_{max}. Bootstrap resampling (10,000 iterations) minimizes Type I/II errors in underpowered studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.